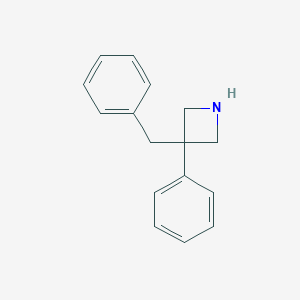

3-Benzyl-3-phenylazetidine

Description

Significance of Four-Membered Nitrogen Heterocycles in Synthetic Organic Chemistry

Four-membered nitrogen heterocycles, particularly the saturated azetidine (B1206935) ring system, represent a crucial and expanding area of interest in organic chemistry. rsc.org These structures are not merely chemical curiosities; they are recognized as privileged motifs in medicinal chemistry and versatile building blocks in synthetic endeavors. researchgate.netnih.gov Their significance stems from several key attributes. Azetidines offer a unique three-dimensional geometry that is distinct from more common five- and six-membered rings, providing a scaffold that can probe complex protein binding pockets more effectively. chimia.ch

Furthermore, the incorporation of an azetidine ring can confer desirable physicochemical properties to a molecule, such as improved metabolic stability, enhanced solubility, and reduced lipophilicity, when used as a bioisostere for other functional groups like gem-dimethyl or carbonyl groups. nih.govresearchgate.net Their utility extends to their role as constrained amino acid surrogates in peptidomimetics and nucleic acid chemistry. rsc.orgrsc.org The inherent ring strain also makes them valuable reactive intermediates for ring-opening and expansion reactions, leading to the synthesis of diverse and highly functionalized acyclic amines or larger heterocyclic systems. rsc.orgrsc.org

The Azetidine Ring System: A Challenging Yet Rewarding Structural Motif

Despite their value, the synthesis of azetidines is notoriously challenging. The primary difficulty lies in the inherent ring strain of the four-membered ring. britannica.comresearchgate.net This strain makes the transition states leading to ring formation energetically unfavorable, often resulting in low yields and competing side reactions. bham.ac.uk Consequently, the development of robust and general methods for constructing highly substituted azetidines has been a persistent challenge for synthetic chemists. researchgate.net

However, overcoming these synthetic hurdles is a rewarding pursuit. The same ring strain that complicates synthesis endows the azetidine ring with a unique reactivity profile that can be harnessed for further functionalization. rsc.org The stability of the azetidine ring is significantly greater than that of its three-membered counterpart, the aziridine (B145994), which allows for easier handling and isolation while still permitting strategic, triggerable ring-opening reactions. rsc.org The ability to install substituents with precise stereocontrol on a rigid, non-planar scaffold is highly prized in drug discovery, where molecular shape is paramount for biological activity. chimia.ch The successful synthesis and incorporation of azetidines into complex molecules have led to notable advances in developing therapeutic agents. rsc.org

Research Imperatives for 3-Benzyl-3-phenylazetidine and its Functionalized Congeners

The focus on 3,3-disubstituted azetidines, the class to which this compound belongs, is driven by specific imperatives in medicinal chemistry. These scaffolds provide an opportunity to explore under-investigated chemical space, moving away from traditional flat, aromatic structures towards more three-dimensional, sp³-rich motifs. chimia.ch The geminal disubstitution at the C3 position creates a quaternary center, a structural feature that can lock in specific conformations and provide metabolic stability by blocking a potential site of oxidation.

Research into compounds like this compound is propelled by the need for modular and divergent synthetic routes. The development of methods that allow for the independent variation of the two C3 substituents (in this case, benzyl (B1604629) and phenyl) and the N1 substituent is a key goal. Such methods would enable the rapid generation of compound libraries for screening purposes. For instance, strategies involving the functionalization of 3-aryl-3-azetidinols have emerged as a powerful way to create diverse 3,3-diaryl and 3-aryl-3-alkyl azetidines. researchgate.netmorressier.com The development of radical-based functionalizations using visible light photoredox catalysis is another promising avenue for preparing these derivatives from readily available precursors like 3-aryl-3-carboxylic acid azetidines. researchgate.netchemrxiv.org The ultimate aim is to develop a toolkit of reactions that allows chemists to easily incorporate these valuable motifs into drug candidates for improved pharmacological profiles. nih.gov

Overview of Advanced Synthetic Strategies for Azetidine Architectures

The challenges associated with azetidine synthesis have spurred the development of numerous innovative strategies. Historically, methods relied on the intramolecular cyclization of γ-amino alcohols or halides. rsc.org While still relevant, modern research has introduced more sophisticated and efficient approaches.

Key advanced strategies include:

Reduction of β-Lactams: The reduction of readily available β-lactams (azetidin-2-ones) is a common and effective method for producing the corresponding azetidines. rsc.orgrsc.org

[2+2] Cycloadditions: The photochemical reaction between an imine and an alkene, known as the aza Paternò-Büchi reaction, provides a direct route to functionalized azetidines, although it can be met with challenges. rsc.orgrsc.org

[3+1] Cycloadditions: Enantioselective synthesis of tetrasubstituted 2-azetines, which can be subsequently reduced to azetidines, has been achieved through copper-catalyzed [3+1] cycloadditions. nih.gov

C-H Amination: Palladium-catalyzed intramolecular C(sp³)-H amination has been reported as a powerful method for synthesizing functionalized azetidines from acyclic precursors. rsc.org

Strain-Release Reactions: The ring-opening of highly strained systems like azabicyclo[1.1.0]butanes (ABB) allows for the modular synthesis of diverse azetidine scaffolds. researchgate.netnih.gov

Functionalization via Carbocation Intermediates: The generation of stable carbocations at the C3 position of the azetidine ring, often from 3-azetidinols, allows for subsequent trapping with a wide range of nucleophiles (arenes, thiols, alcohols) to form 3,3-disubstituted products. researchgate.netchimia.ch A specific synthesis of 3-amino-3-phenyl azetidine, a close analog, utilizes a Grignard reaction with phenyl magnesium bromide to introduce the phenyl group onto a cyano-azetidine intermediate. tandfonline.comtandfonline.com

These advanced methods provide chemists with a more versatile arsenal (B13267) for constructing the challenging yet valuable azetidine core.

| Synthetic Strategy | Description | Key Features | Reference(s) |

| Intramolecular Cyclization | Cyclization of a linear precursor, typically a γ-haloamine or γ-amino alcohol, via nucleophilic substitution. | A classical and fundamental approach. | rsc.org |

| β-Lactam Reduction | Chemical reduction of the carbonyl group in a β-lactam (azetidin-2-one) to a methylene (B1212753) group. | Utilizes readily available starting materials. | rsc.orgrsc.org |

| Aza Paternò-Büchi Reaction | A photochemical [2+2] cycloaddition between an imine and an alkene to form an azetidine ring directly. | Atom-economical and direct. | rsc.orgrsc.org |

| C-H Amination | Intramolecular, metal-catalyzed insertion of a nitrogen atom into a C-H bond at the γ-position. | Allows for the use of unactivated C-H bonds. | rsc.org |

| Strain-Release Synthesis | Ring-opening of highly strained precursors like azabicyclo[1.1.0]butanes (ABBs) with various reagents. | Modular and allows for late-stage functionalization. | researchgate.netnih.gov |

| Carbocation-Based Functionalization | Generation of a carbocation at the C3-position from precursors like 3-azetidinols, followed by nucleophilic attack. | Excellent for creating 3,3-disubstituted azetidines. | researchgate.netchimia.ch |

Structure

3D Structure

Properties

IUPAC Name |

3-benzyl-3-phenylazetidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N/c1-3-7-14(8-4-1)11-16(12-17-13-16)15-9-5-2-6-10-15/h1-10,17H,11-13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHYUPPBWXMLCAB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1)(CC2=CC=CC=C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90222491 | |

| Record name | Azetidine, 3-benzyl-3-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90222491 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7215-25-0 | |

| Record name | Azetidine, 3-benzyl-3-phenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007215250 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Azetidine, 3-benzyl-3-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90222491 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 3 Benzyl 3 Phenylazetidine and Substituted Azetidine Frameworks

Intramolecular Cyclization Approaches

Intramolecular cyclization strategies are a cornerstone in the synthesis of azetidines. These methods involve the formation of the four-membered ring from a linear precursor containing the requisite nitrogen and carbon atoms. The success of these reactions often hinges on the careful selection of precursors, activating groups, and reaction conditions to overcome the activation barrier associated with forming a strained ring.

Nucleophilic Cyclization of Precursor Chains for Azetidine (B1206935) Ring Formation

One of the most common and direct methods for constructing the azetidine ring is through intramolecular nucleophilic substitution. This approach typically involves the cyclization of a γ-amino halide or a related precursor where a nitrogen nucleophile attacks an electrophilic carbon center.

A classic example is the cyclization of N-substituted 3-amino-1-propanol derivatives. The hydroxyl group is first converted into a good leaving group, such as a tosylate or mesylate, to facilitate the intramolecular SN2 reaction by the amine. Efficient syntheses of N-trityl- or N-dimethoxytritylazetidines have been reported starting from commercially available 3-amino-1-propanol or 3-halopropylamine hydrohalides nih.gov. These precursors are cyclized to the corresponding N-protected azetidines, which can then be deprotected to yield the parent azetidine nih.gov.

Another powerful nucleophilic cyclization strategy involves the intramolecular aminolysis of epoxides. For instance, La(OTf)3 has been shown to catalyze the intramolecular regioselective aminolysis of cis-3,4-epoxy amines to afford azetidines in high yields mdpi.comrsc.org. This method is notable for its tolerance of various functional groups mdpi.comrsc.org. The intramolecular aminolysis of 3,4-epoxy amines serves as an alternative for constructing an azetidine ring with an adjacent carbonyl group, providing a useful scaffold for further functionalization mdpi.comrsc.org.

A summary of representative nucleophilic cyclization reactions for azetidine synthesis is presented in the table below.

| Precursor | Leaving Group | Product | Catalyst/Conditions | Yield (%) |

| N-Trityl-3-aminopropyl tosylate | Tosylate | N-Tritylazetidine | Base | Good |

| cis-N-Benzyl-3,4-epoxy-1-hexanamine | Epoxide | 2-Ethyl-3-hydroxy-N-benzylazetidine | La(OTf)3 | High |

| N-Trityl-2-amino-4-bromobutanoate | Bromide | N-Trityl-azetidine-2-carboxylate | Base | Not specified |

Reductive Cyclization Pathways towards Azetidine Derivatives

Reductive cyclization offers an alternative pathway to azetidines, often starting from precursors containing functionalities that can be reduced and cyclized in a single step or a tandem sequence. These methods can provide access to diverse azetidine structures that may be difficult to obtain through other means.

One notable example is the reductive cyclization of β-azido ketones. The azide and ketone functionalities can be reduced and cyclized to form the azetidine ring. For instance, the reduction of C3-azido functionality using 10% Pd/C in methanol can lead to the corresponding amine, which can then undergo intramolecular cyclization rsc.org.

Another approach involves the stereoselective reduction of β-mesyloxyketimines with NaCNBH3, which results in the formation of β-chloro-γ-mesyloxypropylamines. These intermediates, upon heating in DMSO followed by base-induced cyclization, stereoselectively generate 1,2,3,4-tetrasubstituted 3-chloroazetidines rsc.org.

| Precursor | Reducing Agent/Conditions | Product |

| β-Azido ketone | H2, Pd/C | Substituted azetidine |

| β-Mesyloxyketimine | NaCNBH3, then heat with base | 3-Chloroazetidine derivative |

Base-Promoted Intramolecular Ring Closure Techniques

Base-promoted intramolecular cyclization is a widely used and effective method for the synthesis of the azetidine ring. These reactions typically proceed via an intramolecular SN2 mechanism, where a deprotonated amine attacks a carbon atom bearing a suitable leaving group.

A key example involves the base-promoted cyclization of γ-haloamines. The use of a strong, non-nucleophilic base is often crucial to deprotonate the amine without competing in the substitution reaction. For instance, the intramolecular cyclization of N-alkyl-4-chloro-1,1,1-trifluorobutan-2-amine in the presence of LiHMDS in refluxing THF leads to the formation of 1-alkyl-2-(trifluoromethyl)azetidines rsc.org. The electron-withdrawing nature of the trifluoromethyl group necessitates the use of a strong base for this cyclization rsc.org.

Similarly, the cyclization of N-tosylated 2-amino alcohols can be achieved in a one-pot procedure involving tosylation and in situ cyclization effected by a base like potassium hydroxide or potassium carbonate researchgate.net. This method provides a direct transformation of readily available amino alcohols to N-tosyl aziridines, which can be seen as a related three-membered ring synthesis, but the principle of base-promoted ring closure of an activated amino alcohol is directly applicable to azetidine synthesis from 3-amino-1-propanols.

A notable application of base-promoted cyclization is the synthesis of azetidine-3-carboxylic acid esters from dibromo amino esters. The base promotes the cyclization to yield either aziridines as the kinetically controlled product or azetidines as the thermodynamically favored product. Thermal isomerization can then be used to convert the aziridine (B145994) to the desired azetidine rsc.org.

| Precursor | Base | Leaving Group | Product |

| N-Alkyl-4-chloro-1,1,1-trifluorobutan-2-amine | LiHMDS | Chloride | 1-Alkyl-2-(trifluoromethyl)azetidine |

| N-Tosylated 3-amino-1-propanol | KOH or K2CO3 | Tosylate | N-Tosylazetidine |

| Dibromo amino ester | Base | Bromide | Azetidine-3-carboxylic acid ester |

Intermolecular Cycloaddition Strategies

Intermolecular cycloaddition reactions provide a powerful and convergent approach to the synthesis of azetidine frameworks. These methods involve the combination of two separate molecules to form the four-membered ring in a single step, often with high stereocontrol.

[2+2] Photocycloaddition in Azetidine Synthesis

The [2+2] photocycloaddition reaction between an imine and an alkene, known as the aza Paternò-Büchi reaction, is a highly efficient method for the synthesis of functionalized azetidines osaka-u.ac.jpnih.gov. This reaction is a powerful tool for the construction of four-membered heterocyclic rings osaka-u.ac.jpnih.gov.

Historically, the application of the aza Paternò-Büchi reaction has been met with some limitations; however, recent advancements, particularly the use of visible-light photocatalysis, have significantly expanded its scope and utility nih.gov. Visible light-mediated energy transfer can be used to generate the excited state of either the imine or the alkene, which then undergoes the cycloaddition acs.org. For instance, an iridium photocatalyst can be used for the [2+2] cycloaddition between oximes and olefins under mild conditions nih.gov.

The substrate scope of the aza Paternò-Büchi reaction has been expanded to include N-(arylsulfonyl)imines, which can undergo [2+2] photocycloaddition with styrenyl alkenes to provide protected azetidines osaka-u.ac.jp. These reactions have been found to be stereospecific, proceeding through a singlet state exciplex osaka-u.ac.jp. Copper-catalyzed photocycloadditions of non-conjugated imines and alkenes have also been developed to produce a variety of substituted azetidines nih.gov.

| Imine Component | Alkene Component | Catalyst/Conditions | Product |

| Oxime | Olefin | Iridium photocatalyst, visible light | Functionalized azetidine |

| N-(Arylsulfonyl)imine | Styrene | UV light | Protected azetidine |

| Non-conjugated imine | Alkene | Copper catalyst, UV light | Substituted azetidine |

| 2-Isoxazoline-3-carboxylate | Alkene | Photosensitizer, visible light | Azetidine derivative |

Formal [3+2] Cycloaddition for Complex Azetidine Scaffolds

While the 1,3-dipolar cycloaddition of azomethine ylides with alkenes is a well-established method for the synthesis of pyrrolidines, its application in the synthesis of azetidines is less direct but can be achieved through a "formal" cycloaddition approach rsc.orgnih.govresearchgate.net. This typically involves a subsequent ring contraction of the initially formed five-membered ring.

The synthesis of azetidines via ring contraction of α-bromo-N-sulfonylpyrrolidinones has been reported. The proposed mechanism involves nucleophilic addition to the amide carbonyl, leading to an intermediate that undergoes intramolecular cyclization via an SN2 mechanism, resulting in a formal ring contraction to the azetidine ring.

Another strategy involves the ring expansion of three-membered rings. For example, azirines can be converted to 1-azetines through a net [3+1]-cycloaddition in the presence of a carbene, often with the aid of a metal catalyst. These azetine intermediates can then be reduced to the corresponding azetidines.

A photochemical method for the construction of 2-azanorbornane scaffolds from cyclopropylsulfonamide derivatives has been developed, which constitutes a formal [3+2] cycloaddition strategy. Access to an amine radical cation is promoted by a Lewis acid, enabling the ring opening of the cyclopropylamine moiety to initiate a cascade radical cyclization sequence. While this method produces a bicyclic system, it demonstrates the concept of using a three-atom component (the opened cyclopropylamine radical cation) and a two-atom component (the alkene) to form a five-membered ring in a formal sense, which can be a strategy to build complex scaffolds containing an azetidine moiety.

| Starting Material | Key Intermediate | Reaction Type | Final Product |

| α-Bromo-N-sulfonylpyrrolidinone | γ-Amido anion with α-bromocarbonyl | Nucleophilic addition and intramolecular SN2 | N-Sulfonylazetidine |

| Azirine and Carbene | 1-Azetine | [3+1] Cycloaddition followed by reduction | Azetidine |

| Cyclopropylsulfonamide derivative | Amine radical cation | Photoredox catalysis, radical cyclization | 2-Azanorbornane |

Strain-Release Cycloaddition Involving Azabicyclo[1.1.0]butanes

The high ring strain inherent in azabicyclo[1.1.0]butanes (ABBs) provides a powerful thermodynamic driving force for the synthesis of functionalized azetidines. bris.ac.uk This "strain-release" strategy has been effectively harnessed to introduce a variety of substituents at the 3-position of the azetidine ring.

The process typically begins with the in situ generation of 1-azabicyclo[1.1.0]butane from precursors like 2,3-dibromopropylamine hydrobromide using organolithium reagents. researchgate.netnih.govjst.go.jp The highly strained ABB can then react with a range of nucleophiles, leading to the cleavage of the central C-N bond and the formation of a 3-substituted azetidine. arkat-usa.org This method has been successfully applied to the synthesis of 3-arylazetidines through the reaction of ABBs with Grignard reagents. arkat-usa.org

Recent advancements have focused on expanding the scope and modularity of this approach. For instance, a one-pot strain-release protocol has been developed for the gram-scale synthesis of 3-iodoazetidines, which serve as versatile intermediates for further functionalization. arkat-usa.org Furthermore, visible light-induced strain-release transformations of ABBs have emerged as a green and sustainable method for azetidine synthesis. rsc.org

| Precursor | Reagent | Product | Key Feature |

| 2,3-dibromopropylamine hydrobromide | Organolithium | 1-Azabicyclo[1.1.0]butane (in situ) | Generation of highly strained intermediate |

| 1-Azabicyclo[1.1.0]butane | Grignard Reagents | 3-Arylazetidines | C-C bond formation at C3 |

| 1-Azabicyclo[1.1.0]butane | Various Nucleophiles | 3-Substituted Azetidines | Versatile functionalization |

| Azabicyclo[1.1.0]butyl carbinols | Trifluoroacetic or Triflic Anhydride | Keto 1,3,3-substituted azetidines | Semipinacol rearrangement arkat-usa.org |

Derivatization and Transformation of Existing Heterocyclic Systems

Reduction of Azetidin-2-ones (β-Lactams) to Azetidines

The reduction of the carbonyl group in azetidin-2-ones, commonly known as β-lactams, represents a direct and frequently employed method for the synthesis of the corresponding azetidines. magtech.com.cn This transformation is a key step in converting readily accessible β-lactam frameworks into the desired saturated azetidine core.

Various reducing agents can be employed for this purpose, with the choice often dictated by the substitution pattern of the β-lactam and the desired stereoselectivity. Common reagents include diisobutylaluminium hydride (DIBAL-H) and chloroalanes. rsc.org However, the use of Lewis acidic reagents can sometimes lead to ring-opening of the strained four-membered ring, particularly with electron-rich substituents on the azetidine nucleus. rsc.org Therefore, careful optimization of reaction conditions is crucial to achieve a chemoselective reduction.

For instance, the synthesis of a C2-functionalized azetidine from a β-chloroalcohol involved a sequence where the β-lactam nitrogen was first benzylated, followed by reduction with AlH₂Cl. rsc.org This highlights the necessity of protecting groups and specific reducing agents to achieve the desired transformation without unwanted side reactions.

| β-Lactam Substrate | Reducing Agent | Product | Reference |

| General Azetidin-2-one | DIBAL-H, Chloroalanes | Azetidine | rsc.org |

| N-Benzylated β-Lactam | AlH₂Cl | N-Benzylated Azetidine | rsc.org |

Ring-Opening and Rearrangement Reactions for Azetidine Access

Ring-opening and subsequent rearrangement or re-cyclization reactions of various heterocyclic systems provide alternative pathways to access the azetidine scaffold. These methods often leverage the inherent reactivity of strained rings or strategically placed functional groups to construct the desired four-membered ring.

One such strategy involves the ring-opening of cyclopropanes. For example, cyclopropane 1,1-diesters can act as 1,3-biselectrophiles. Activation with a Lewis acid like Ni(ClO₄)₂ facilitates ring-opening by an aromatic amine. Subsequent oxidation generates a second electrophilic site, leading to ring closure and the formation of a polysubstituted azetidine. thieme-connect.com

Another approach utilizes the "build and release" concept, where a strained intermediate is first formed and then undergoes a ring-opening functionalization. A recent example involves the photochemical Norrish-Yang cyclization of α-aminoacetophenones to forge 3-phenylazetidinols as transient intermediates. beilstein-journals.org These strained azetidinols readily undergo ring-opening upon the addition of electron-deficient ketones or boronic acids, leading to more complex functionalized molecules. beilstein-journals.org The regioselectivity of nucleophilic ring-opening reactions of unsymmetrically substituted azetidines is a critical factor, often controlled by the electronic and steric nature of the substituents. magtech.com.cnresearchgate.net

Organometallic Catalysis in the Synthesis of 3-Benzyl-3-phenylazetidine Analogs

Coupling Reactions Utilizing Grignard Reagents for Aryl/Alkyl Introduction

The introduction of aryl and alkyl substituents onto the azetidine ring can be effectively achieved through coupling reactions involving Grignard reagents. These organometallic compounds are powerful nucleophiles capable of forming new carbon-carbon bonds.

A notable application is the Ti(IV)-mediated coupling of oxime ethers with alkyl Grignard reagents to synthesize spirocyclic NH-azetidines. rsc.orgresearchgate.net This reaction is proposed to proceed through a Kulinkovich-type mechanism, where a titanacyclopropane intermediate is formed. rsc.org This intermediate then reacts with the oxime ether to generate the four-membered azetidine ring. rsc.org

Furthermore, the strain-release homologation of azabicyclo[1.1.0]butanes can be coupled with Grignard reagents. This methodology allows for the synthesis of 3-arylazetidines by reacting in situ generated 1-azabicyclo[1.1.0]butane with various aryl Grignard reagents. arkat-usa.org Iron- and cobalt-catalyzed cross-coupling reactions between iodo-azetidines and Grignard reagents have also been developed, offering an efficient and chemoselective route to a wide range of (hetero)aryl-substituted azetidines. acs.org

| Azetidine Precursor | Grignard Reagent | Catalyst/Mediator | Product |

| Oxime ether | Alkyl Grignard | Ti(IV) | Spirocyclic NH-azetidine |

| 1-Azabicyclo[1.1.0]butane | Aryl Grignard | None (Strain-release) | 3-Arylazetidine |

| Iodo-azetidine | (Hetero)aryl Grignard | Iron or Cobalt | 3-(Hetero)aryl-azetidine |

Palladium-Catalyzed Carbon-Nitrogen Bond Formation in Azetidine Synthesis

Palladium catalysis has become an indispensable tool in modern organic synthesis, particularly for the formation of carbon-nitrogen bonds. In the context of azetidine synthesis, palladium-catalyzed intramolecular amination of unactivated C(sp³)-H bonds has emerged as a powerful strategy. researchgate.netacs.org

This approach often utilizes a directing group, such as picolinamide, to guide the palladium catalyst to a specific C-H bond for activation. Subsequent reductive elimination then forms the C-N bond, leading to the cyclized azetidine product. This methodology has been successfully applied to the synthesis of various azabicyclic scaffolds. researchgate.netacs.org

While the direct palladium-catalyzed synthesis of this compound via C-N bond formation is not explicitly detailed in the provided context, the principles of palladium catalysis are highly relevant for the synthesis of its analogs and precursors. For instance, palladium-catalyzed C-H arylation has been used to introduce aryl groups onto complex molecular scaffolds, and under certain conditions, can lead to the formation of azetidines as byproducts. nih.gov Furthermore, palladium-catalyzed cross-coupling reactions of aryl bromides with azetidine itself have been shown to be a viable method for producing N-aryl azetidines. researchgate.net

| Starting Material | Directing Group | Key Process | Product |

| Aliphatic amine | Picolinamide | Intramolecular C(sp³)-H amination | Azabicyclic scaffolds (including azetidines) |

| Triterpenoid picolinamides | Picolinamide | C(sp³)-H arylation (azetidination as side reaction) | Arylated triterpenoids (and azetidines) |

| Aryl bromide | None | Cross-coupling with azetidine | N-Aryl azetidines |

Copper-Mediated Synthesis of Azetidine Derivatives

Copper catalysis has emerged as a versatile tool for the construction of azetidine rings, offering a range of methodologies that proceed through various reaction mechanisms. These methods provide access to a diverse array of substituted azetidines, often with high levels of stereocontrol.

One notable approach is the copper-catalyzed photoinduced anti-Baldwin radical cyclization of ynamides. This method utilizes a heteroleptic copper complex under visible light irradiation in the presence of an amine. The reaction proceeds via a radical 4-exo-dig cyclization, a pathway that is typically disfavored, to afford the corresponding azetidines. This process demonstrates excellent regioselectivity and functional group tolerance, allowing for the synthesis of C3-substituted azetidines by placing the substituent at the β-position to the nitrogen atom in the starting ynamide.

Another powerful strategy is the enantioselective copper-catalyzed boryl allylation of azetines. This three-component coupling reaction introduces both a boryl and an allyl group across the C=N bond of the azetine substrate. The use of a chiral copper-ligand complex enables high levels of enantioselectivity, providing access to chiral 2,3-disubstituted azetidines. The resulting boryl and allyl functionalities serve as versatile handles for further synthetic transformations.

Copper(I) catalysts have also been employed in a cascade reaction of O-propargylic oximes to synthesize azetidine nitrones. This transformation involves a tandem rsc.orgresearchgate.net-rearrangement and 4π-electrocyclization. The substituents on the alkyne and oxime moieties of the starting material significantly influence the reaction outcome. The resulting azetidine nitrones can then undergo further reactions, such as [3+2] cycloadditions, to generate more complex, densely substituted azetidine frameworks.

Furthermore, multicomponent reactions catalyzed by copper have been developed for the synthesis of highly functionalized azetidine derivatives. For instance, the reaction of terminal alkynes, sulfonyl azides, and carbodiimides in the presence of a copper(I) catalyst affords 2-(sulfonylimino)-4-(alkylimino)azetidines in good to excellent yields. This reaction is believed to proceed through a [2+2] cycloaddition mechanism.

The reaction between nitrones and copper acetylides represents another copper-mediated route to azetidine derivatives, specifically β-lactams (azetidin-2-ones). This process, known as the Kinugasa reaction, involves the cycloaddition of a copper acetylide with a nitrone. The stereochemical outcome of the reaction, yielding either cis- or trans-β-lactams, is influenced by the reaction conditions and the nature of the substrates.

Table 1: Overview of Copper-Mediated Syntheses of Azetidine Derivatives

| Methodology | Substrates | Catalyst/Reagents | Key Features |

|---|---|---|---|

| Photoinduced Radical Cyclization | Ynamides | Heteroleptic Copper Complex, Amine, Visible Light | Anti-Baldwin 4-exo-dig cyclization, High regioselectivity. |

| Enantioselective Boryl Allylation | Azetines, Allyl Carbonates, Bis(pinacolato)diboron | CuBr, Chiral Ligand | Three-component coupling, High enantioselectivity. |

| Cascade Rearrangement/Electrocyclization | O-propargylic Oximes | Copper(I) Catalyst | Tandem rsc.orgresearchgate.net-rearrangement and 4π-electrocyclization. |

| Multicomponent Reaction | Terminal Alkynes, Sulfonyl Azides, Carbodiimides | Copper(I) Iodide | [2+2] cycloaddition mechanism, Good to excellent yields. |

| Kinugasa Reaction | Nitrones, Copper Acetylides | Copper(I) source | Synthesis of β-lactams, Stereoselectivity is condition-dependent. |

Electrochemical Methods for Azetidine Synthesis

Electrochemical synthesis offers a sustainable and often milder alternative to traditional chemical methods, relying on the direct input of electrical current to drive chemical transformations. In the context of azetidine synthesis, electrochemical approaches are emerging as a promising strategy.

A significant development in this area is the electrocatalytic intramolecular hydroamination of allylic sulfonamides. This method combines cobalt catalysis with an electric current to achieve the synthesis of azetidines. The electrochemical conditions enable the regioselective generation of a key carbocationic intermediate, which then undergoes intramolecular C-N bond formation to furnish the azetidine ring. This approach is notable as it provides access to azetidines from readily available allylic amine precursors.

Another innovative electrochemical method involves an azo-free alcohol amination, which can be applied to the synthesis of various nitrogen-containing heterocycles, including aziridines and pyrrolidines, from the corresponding amino alcohols. While not exclusively focused on azetidines, the underlying principle of this electrochemical Mitsunobu-type reaction presents a potential pathway for azetidine synthesis. The method relies on the two-electron oxidation of an alcohol and triphenylphosphine to generate an alkoxyphosphonium cation, which is then trapped intramolecularly by the amine nucleophile. This approach avoids the use of hazardous azo-reagents typically required in the conventional Mitsunobu reaction. The applicability of this method can be expanded to include weakly acidic amides and primary amines as nucleophiles.

Table 2: Summary of Electrochemical Methods for Azetidine Synthesis

| Methodology | Substrates | Key Features |

|---|---|---|

| Electrocatalytic Intramolecular Hydroamination | Allylic Sulfonamides | Merger of cobalt catalysis and electricity; Regioselective generation of a carbocationic intermediate. |

| Azo-Free Alcohol Amination (Mitsunobu-type) | Amino Alcohols | Two-electron oxidation of alcohol and PPh₃; Avoids the use of azo-reagents; Expanded scope of nucleophiles. |

Stereochemical Control in the Synthesis of 3 Benzyl 3 Phenylazetidine and Chiral Azetidine Systems

Diastereoselective Synthesis of Substituted Azetidines

Diastereoselective synthesis aims to produce a specific stereoisomer from a molecule with multiple chiral centers. In the context of azetidine (B1206935) synthesis, this often involves the use of chiral auxiliaries or substrate-controlled reactions where existing stereocenters direct the formation of new ones.

One common strategy involves the iodine-mediated cyclization of homoallyl amines, which proceeds via a 4-exo trig cyclization to deliver cis-2,4-disubstituted azetidines. nih.gov This method demonstrates how the geometry of the starting material can dictate the relative stereochemistry of the final product. The relative stereochemistry of these iodo-azetidines has been confirmed by NMR spectroscopy and X-ray crystallography. nih.gov

Another approach is the base-promoted α-alkylation of N-((S)-1-arylethyl)azetidine-2-carbonitriles. rsc.org By forming an N-borane complex, the diastereoselectivity of the alkylation can be controlled. For instance, the treatment of a diastereomerically pure borane (B79455) complex of N-((S)-1′-(4′′-methoxyphenyl)ethyl)azetidine-2-carbonitrile with LDA followed by benzyl (B1604629) bromide predominantly yields one diastereomer of the α-benzylated product. rsc.org This highlights the role of a chiral auxiliary attached to the nitrogen atom in directing the approach of the electrophile.

Furthermore, a general and scalable method for synthesizing enantioenriched C2-substituted azetidines utilizes chiral tert-butanesulfinamides. acs.org The condensation of 3-chloropropanal (B96773) with a chiral tert-butanesulfinamide, followed by organometallic addition and intramolecular cyclization, produces C2-substituted azetidines with high diastereoselectivity. acs.org The choice of the (R)- or (S)-sulfinamide reactant allows for the selective production of either stereoisomer of the final product. acs.org

The synthesis of azetidine-based α-amino acids has also been achieved with stereocontrol. The addition of organometallic nucleophiles to 3-azetidinones, followed by trapping with carbon dioxide and subsequent asymmetric hydrogenation, can furnish functionalized azetidine carboxylic acids diastereo- and enantioselectively. acs.org Notably, this method allows for the selective formation of cis-isomers, which can be challenging to obtain through traditional lithiation of saturated cyclic systems that typically favor trans-products. acs.org

A two-step method for the regio- and diastereoselective synthesis of 2-arylazetidines from oxiranylmethyl-substituted benzylamines has also been described. acs.orgsemanticscholar.org This kinetically controlled reaction favors the formation of the strained four-membered ring over the thermodynamically more stable five-membered pyrrolidine (B122466) ring, yielding trans-3-(hydroxymethyl)-2-arylazetidines with good diastereoselectivity. acs.org

Table 1: Examples of Diastereoselective Azetidine Synthesis

Enantioselective Methodologies for Chiral Azetidine Scaffolds

The synthesis of enantioenriched azetidines, where one enantiomer is favored over the other, is of paramount importance for pharmaceutical applications. Catalytic enantioselective methods are particularly desirable as they can generate chirality from achiral starting materials using only a small amount of a chiral catalyst.

A significant advancement in this area is the copper-catalyzed enantioselective boryl allylation of azetines. acs.orgnih.gov This method allows for the direct difunctionalization of the azetine ring, installing both a boryl and an allyl group with the concomitant creation of two new stereogenic centers. acs.org The use of a Cu/bisphosphine catalyst system achieves high enantioselectivity and complete diastereoselectivity, providing access to chiral 2,3-disubstituted azetidines which were previously difficult to synthesize. acs.orgnih.gov

Phase-transfer catalysis has also been successfully applied to the enantioselective synthesis of spirocyclic azetidine oxindoles. nih.gov In this approach, a novel chiral cation phase-transfer catalyst, derived from a cinchona alkaloid, promotes the intramolecular C-C bond formation to construct the spiro-azetidine ring system with high yields and excellent enantiomeric ratios (up to 2:98 er). nih.gov

Furthermore, gold-catalyzed oxidative cyclization of chiral N-propargylsulfonamides provides a flexible route to chiral azetidin-3-ones. nih.gov This reaction proceeds through the formation of a reactive α-oxogold carbene intermediate, which then undergoes intramolecular N-H insertion. The chirality in the final product is derived from the use of chiral tert-butanesulfinimine chemistry in the preparation of the starting material. nih.gov

The synthesis of the four stereoisomers of azetidine-2,3-dicarboxylic acid (ADC) has been accomplished in a stereocontrolled manner using two distinct strategies: one providing the two cis-ADC enantiomers and the other giving access to the two trans-ADC enantiomers. nih.gov This demonstrates that specific stereoisomers can be targeted through careful synthetic design.

Table 2: Enantioselective Methodologies for Azetidine Synthesis

Retention and Inversion of Stereochemistry During Azetidine Transformations

The stereochemical outcome of reactions involving the azetidine ring is crucial for maintaining the desired chirality in a synthetic sequence. The strained nature of the four-membered ring can influence the mechanism and stereochemistry of its transformations.

Ring-opening reactions of azetidines can proceed with either retention or inversion of stereochemistry, depending on the reaction mechanism. For example, nucleophilic attack at one of the ring carbons, particularly in activated azetidines (e.g., N-sulfonyl or N-acyl derivatives), often occurs via an SN2-type mechanism. This backside attack by the nucleophile leads to an inversion of the configuration at the stereocenter being attacked.

Conversely, reactions that proceed through intermediates that preserve the stereochemical information, or where the stereocenter is not directly involved in bond-breaking or bond-forming events, can result in retention of stereochemistry. For instance, functionalization of a substituent on the azetidine ring, without affecting the chiral centers of the ring itself, would lead to retention of the ring's stereochemistry.

In the context of C2-substituted azetidines synthesized using chiral tert-butanesulfinamides, subsequent deprotection and derivatization reactions, such as N-arylation or reductive amination, have been shown to proceed without disturbing the stereocenter at the C2 position, thus retaining the enantiopurity of the azetidine core. acs.org

The isomerization of iodo-azetidines to cis-pyrrolidines can be achieved by heating, with complete stereocontrol, indicating a transformation where the initial stereochemistry dictates the final outcome. nih.gov

Influence of Substituents on Stereoselectivity in Azetidine Formation

The nature and position of substituents on the precursors to azetidines can have a profound impact on the stereoselectivity of the ring-forming reaction. Steric and electronic effects of these substituents can influence the transition state energies of competing reaction pathways, thereby favoring the formation of one stereoisomer over another.

In the La(OTf)3-catalyzed intramolecular aminolysis of cis-3,4-epoxy amines to form azetidines, the substituents on the amino group were found to affect the reaction's efficiency. frontiersin.org The reaction proceeded smoothly with both electron-rich and electron-deficient benzyl groups, as well as with n-butyl and bulky tert-butyl groups on the nitrogen, affording the corresponding azetidines in high yields. frontiersin.org This suggests that, in this particular reaction, the steric and electronic properties of the N-substituent have a limited impact on the stereochemical outcome, which is primarily dictated by the cis-geometry of the starting epoxide.

In the synthesis of 2,3-disubstituted azetidines via copper-catalyzed boryl allylation, the reaction is compatible with a wide range of functional groups on the substrates, including alkenes, ethers, and amides, without a significant loss in efficiency or stereoselectivity. acs.org This broad substrate scope indicates the robustness of the catalytic system in controlling the stereochemical outcome regardless of the electronic nature of many substituents.

However, in the diastereoselective α-alkylation of N-((S)-1-arylethyl)azetidine-2-carboxylic acid tert-butyl esters, it was noted that while the (2S,1′S)-isomer underwent alkylation with high yield and diastereoselectivity, the corresponding (2R,1′S)-isomer resulted in lower yields and selectivities. rsc.org This demonstrates a "matched-mismatched" effect, where the inherent stereochemistry of the substrate and the chiral auxiliary work either in concert or in opposition to influence the stereochemical outcome. The rigidity of the four-membered ring allows for effective stereoselective functionalization based on the steric effects of existing substituents. rsc.org

Reactivity Profiles and Reaction Mechanisms of 3 Benzyl 3 Phenylazetidine and Azetidine Derivatives

Strain-Driven Reactivity of the Four-Membered Azetidine (B1206935) Ring

The chemical behavior of azetidines is largely a consequence of the significant ring strain inherent in the four-membered heterocyclic system. researchgate.net This strain arises from bond angle distortion, forcing the internal ring angles to deviate from the ideal tetrahedral angle of 109.5°. The ring strain of azetidine is approximately 25.4 kcal/mol. rsc.org This value is intermediate between the highly strained and reactive aziridines (27.7 kcal/mol) and the relatively stable, unreactive five-membered pyrrolidines (5.4 kcal/mol). rsc.org

This moderate yet substantial strain energy makes azetidines significantly more stable and easier to handle than aziridines, while still providing a potent thermodynamic driving force for reactions that relieve this strain, such as ring-opening. rsc.orgrsc.orgresearchwithrutgers.com The presence of the heteroatom and the puckered conformation of the ring also contribute to its distinct chemical properties compared to its carbocyclic analog, cyclobutane. rsc.orgrsc.org This built-in reactivity allows the azetidine scaffold to serve as a versatile synthetic intermediate, where the ring can be selectively opened under appropriate conditions to access a variety of functionalized acyclic amines. rsc.orgbeilstein-journals.org The small ring size can, however, also lead to undesired decomposition pathways not typically observed in larger ring systems, particularly under acidic conditions. nih.gov

| Heterocycle | Ring Strain (kcal/mol) |

|---|---|

| Aziridine (B145994) | 27.7 rsc.org |

| Azetidine | 25.4 rsc.org |

| Oxetane | 24.7 rsc.org |

| Thietane | 19.6 rsc.org |

| Pyrrolidine (B122466) | 5.4 rsc.org |

Ring-Opening Reactions of 3-Substituted Azetidines

Ring-opening reactions are a hallmark of azetidine chemistry, driven by the release of inherent ring strain. These reactions can be initiated by a wide range of reagents and catalysts, leading to the formation of functionalized γ-amino compounds. The substitution pattern on the azetidine ring, particularly at the C3 position, plays a critical role in determining the pathway and outcome of these reactions.

The regioselectivity of nucleophilic ring-opening in unsymmetrically substituted azetidines is highly dependent on both electronic and steric factors. magtech.com.cn Due to the stability of the azetidine ring compared to aziridines, activation is often required, typically through the use of Lewis or Brønsted acids. magtech.com.cnacs.org Protonation or coordination to the nitrogen atom enhances the electrophilicity of the ring carbons, facilitating nucleophilic attack.

The site of nucleophilic attack is governed by the substituents on the ring. magtech.com.cn

Electronic Effects : Unsaturated groups (e.g., aryl, vinyl, cyano) at the C2 position can stabilize the transition state of C2-N bond cleavage through conjugation. Consequently, nucleophiles tend to attack the C2 carbon. magtech.com.cn

Steric Effects : In the absence of strong electronic influences, sterically bulky nucleophiles will preferentially attack the less substituted carbon adjacent to the nitrogen atom. magtech.com.cn

Intramolecular Reactions : In cases of intramolecular ring-opening, the reaction is often controlled by the propensity to form stable 5- or 6-membered rings. magtech.com.cn For instance, certain N-substituted aryl azetidines can undergo an acid-mediated intramolecular ring-opening where a pendant amide group acts as the nucleophile. nih.gov

A notable example of a chemoselective ring-opening is the reaction of N-tosylazetidines with organotrifluoroborates, catalyzed by Yb(OTf)₃, which proceeds under mild conditions. rsc.org Another method involves the use of pyridine-HF (Olah's reagent) for the regioselective synthesis of γ-fluorinated amines from 2-substituted azetidines. rsc.org

Significant advances have been made in rendering the ring-opening of azetidines enantioselective, providing access to valuable chiral building blocks. One prominent strategy involves the use of chiral hydrogen-bond-donor catalysts. acs.orgillinois.edu A chiral squaramide catalyst has been shown to promote the highly enantioselective ring-opening of various 3-substituted azetidines with alkyl and acyl halides. acs.orgresearcher.life

This catalytic system operates through a mechanism that does not rely on traditional steric blocking to achieve enantioinduction. Instead, it leverages a network of noncovalent interactions, particularly electrostatic interactions, to recognize and stabilize the dipolar transition state of the SN2 ring-opening reaction. acs.orgillinois.edu This charge-recognition mechanism allows the catalyst to be remarkably general, accommodating a broad scope of azetidine substrates and nucleophiles with disparate steric and electronic properties. acs.orgillinois.edu The reaction affords synthetically useful α-amino-γ-halopropanes with high yields and excellent enantioselectivity. acs.org

| 3-Substituent | Product | Yield (%) | Enantiomeric Excess (% ee) |

|---|---|---|---|

| Phenyl | α-(Aminomethyl)-γ-halopropane | >90 | >90 |

| Pyrazoyl | α-(Aminomethyl)-γ-halopropane | >90 | >90 |

| 2-Pyridyl | α-(Aminomethyl)-γ-halopropane | >90 | >90 |

| Fluorophenyl | α-(Aminomethyl)-γ-halopropane | >90 | >90 |

| Fluoro | α-(Aminomethyl)-γ-halopropane | 94 | 91 |

Direct Functionalization of Azetidine C-H Bonds

Direct functionalization of C-H bonds has emerged as a powerful and atom-economical strategy for elaborating molecular scaffolds. In azetidine chemistry, this approach allows for the introduction of substituents without pre-functionalization, preserving the core heterocyclic structure.

Transition metal catalysis has enabled the direct arylation and alkylation of C(sp³)–H bonds in azetidines. Palladium-catalyzed reactions, often employing a directing group such as picolinamide attached to the azetidine nitrogen, can achieve site-selective C(sp³)–H arylation. acs.orgnih.gov For example, a Pd-catalyzed C3-arylation of azetidines has been developed, providing access to stereochemically defined 3-aryl azetidines. acs.org

Iridium(I) catalysis has been explored for the α-C(sp³)–H alkylation of saturated azacycles using olefins as coupling partners. nih.gov These reactions typically require a directing group on the nitrogen to achieve regioselectivity at the α-position. While effective for pyrrolidines and azepanes, the α-alkylation of azetidines under these specific conditions has proven to be more challenging. nih.gov

A powerful method for the α-functionalization of azetidines involves deprotonation with a strong base to form an α-lithio species, followed by quenching with an electrophile. rsc.org This process requires the nitrogen atom to be protected with an activating group that facilitates deprotonation at the adjacent carbon. The commonly used N-Boc group is ineffective; however, thiocarbonyl-containing groups such as N-thiopivaloyl and N-tert-butoxythiocarbonyl (Botc) have proven to be highly effective. rsc.orgacs.orgrsc.org

The N-Botc group is particularly advantageous as it enables efficient α-lithiation and can be removed under mild acidic or thermal conditions, under which an N-Boc group would remain intact. acs.orgacs.org The asymmetric version of this reaction, using a chiral ligand like (−)-sparteine or a chiral diamine, allows for the synthesis of enantioenriched 2-substituted azetidines. rsc.orgacs.org

The stereochemical outcome of these reactions is complex and can be dependent on the electrophile used. rsc.orgrsc.org Mechanistic studies have shown that the lithiated intermediate can be configurationally unstable. The trapping can proceed through two distinct pathways:

Dynamic Thermodynamic Resolution (DTR): The diastereomeric lithiated complexes equilibrate, and the electrophile traps the more stable, major diastereomer. This is observed with electrophiles like acetone (B3395972) and benzaldehyde. rsc.org

Dynamic Kinetic Resolution (DKR): The diastereomeric lithiated complexes interconvert, but the minor, less stable diastereomer reacts faster with the electrophile. This pathway is observed with electrophiles such as methyl iodide and TMSCl. rsc.org

This electrophile-dependent mechanism leads to the formation of opposite enantiomers of the product from the same lithiated intermediate, simply by changing the trapping agent. rsc.orgrsc.org

| Electrophile | Product | Yield (%) |

|---|---|---|

| Me₃SiCl | N-Botc-2-(trimethylsilyl)azetidine | 81 |

| Me₃SnCl | N-Botc-2-(trimethylstannyl)azetidine | 85 |

| PhCHO | N-Botc-2-(hydroxy(phenyl)methyl)azetidine | 84 |

| Acetone | N-Botc-2-(2-hydroxypropan-2-yl)azetidine | 76 |

| MeI | N-Botc-2-methylazetidine | 72 |

| BnBr | N-Botc-2-benzylazetidine | 75 |

Mechanistic Studies of Azetidine Transformations

The study of reaction mechanisms in azetidine chemistry is crucial for understanding the reactivity of this strained four-membered ring system and for designing new synthetic methodologies. While detailed mechanistic studies specifically on 3-benzyl-3-phenylazetidine are not extensively documented in the literature, a wealth of information from various substituted azetidine derivatives provides a clear framework for understanding its potential reactivity. Mechanistic investigations into azetidine transformations often focus on identifying transient species, mapping reaction pathways through kinetic and spectroscopic analysis, and using isotopic labeling to probe bond-breaking and bond-forming steps.

Elucidation of Reaction Intermediates (e.g., Radical, Zwitterionic Species)

The high ring strain of azetidines (approx. 25.4 kcal/mol) dictates their reactivity, often proceeding through intermediates that relieve this strain. rsc.org Depending on the reaction conditions and the substitution pattern of the azetidine ring, transformations can involve zwitterionic or radical intermediates.

Zwitterionic Intermediates: Zwitterionic species are commonly proposed in reactions involving the ring expansion or rearrangement of azetidine derivatives. For instance, the formal [4+1] cycloaddition of 3-methyleneazetidines with diazo compounds, catalyzed by Rh₂(OAc)₂, is suggested to proceed through a stepwise pathway involving a zwitterionic intermediate. rsc.org In this mechanism, the azetidine nitrogen atom acts as a nucleophile, attacking the rhodium-carbene, which can lead to a zwitterionic species that facilitates ring opening and subsequent ring closure to form a larger ring. Similarly, certain copper(I)-catalyzed rearrangements of O-propargylic arylaldoximes to form azetidine nitrones have been proposed to involve reversible zwitterionic intermediates. acs.org

Radical Intermediates: The involvement of radical intermediates in azetidine chemistry has been increasingly explored, particularly through photochemistry and photocatalysis.

Biradical Intermediates: The Norrish–Yang cyclization, a photochemical method to synthesize azetidinols from α-aminoacetophenones, proceeds via a 1,4-biradical intermediate. beilstein-journals.org This process involves an initial 1,5-hydrogen atom transfer from the amine side chain to the excited carbonyl group, followed by radical-radical combination to form the four-membered ring. beilstein-journals.org

α-Aminoalkyl Radicals: Photo-induced copper-catalyzed reactions have been developed to synthesize azetidines from aliphatic amines and alkynes. researchgate.netnih.gov These transformations proceed through the generation of an α-aminoalkyl radical, which then undergoes a cascade of reactions, including addition to an alkyne to form a vinyl radical, a 1,5-hydrogen atom transfer (HAT), and a final 4-exo-trig radical cyclization to construct the azetidine ring. researchgate.net

Strain-Release Radical Reactions: Highly strained systems like azabicyclo[1.1.0]butanes (ABBs) can be transformed into densely functionalized azetidines via radical strain-release (RSR) photocatalysis. chemrxiv.orgchemrxiv.org This method involves the photocatalytic generation of radical intermediates that are intercepted by the ABB, leading to the cleavage of the central C-N bond and the formation of a substituted azetidine ring. chemrxiv.org

Kinetic and Spectroscopic Investigations of Reaction Pathways

Kinetic and spectroscopic studies are vital for mapping the energy landscape of a reaction and directly observing proposed intermediates. These techniques provide evidence for reaction mechanisms, including the identification of rate-determining steps and the characterization of transient species.

Kinetic Analysis: Kinetic studies on azetidine reactions help to understand how substituents and catalysts influence reaction rates and selectivities. For example, the enantioselective ring-opening of 3-substituted azetidines with acyl halides, catalyzed by a chiral squaramide hydrogen-bond donor, has been investigated. acs.org The progress of the reaction can be monitored over time to establish reaction profiles, which reveal information about reaction rates and the potential formation of catalyst-substrate complexes or intermediates. acs.org

Table 1: Illustrative Reaction Profile Data from In-Situ IR Spectroscopy

| Time (minutes) | Concentration of Azetidine (M) | Concentration of Product (M) | Concentration of Intermediate Complex (M) |

| 0 | 0.100 | 0.000 | 0.000 |

| 10 | 0.075 | 0.015 | 0.010 |

| 30 | 0.040 | 0.048 | 0.012 |

| 60 | 0.015 | 0.078 | 0.007 |

| 120 | <0.005 | 0.095 | <0.001 |

Note: This table is a generalized representation based on data typically obtained from kinetic studies monitored by spectroscopy, as described in the enantioselective opening of azetidines. acs.org

Spectroscopic Investigations: Modern spectroscopic techniques allow for the direct observation and characterization of reactive intermediates.

In-situ Infrared (IR) Spectroscopy: This technique has been used to monitor the real-time formation of products and intermediates in azetidine ring-opening reactions. In the aforementioned squaramide-catalyzed reaction, in-situ IR spectroscopy provided evidence for the rapid conversion of the catalyst and azetidine into an intermediate complex before its conversion to the final product. acs.org

Electron Paramagnetic Resonance (EPR) Spectroscopy: For reactions involving radical intermediates, EPR spectroscopy is an indispensable tool. It is often used in conjunction with spin trapping agents. For instance, in studies of photocatalytic reactions that generate radicals to form azetidines, EPR experiments with a spin trap like N-tert-butyl-α-phenylnitrone (PBN) can capture the transient radical species. chemrxiv.org The resulting EPR spectrum provides characteristic hyperfine coupling constants that allow for the identification of the trapped radical (e.g., N-centered or S-centered radicals). chemrxiv.org

Deuterium Labeling and Radical Trapping Experiments

To gain deeper insight into specific bond-forming and bond-breaking events, chemists employ specialized experimental techniques like isotopic labeling and radical trapping.

Deuterium Labeling Experiments: The substitution of a hydrogen atom with its heavier isotope, deuterium, can alter the rate of a reaction if the C-H bond is broken in the rate-determining step. This phenomenon, known as the kinetic isotope effect (KIE), is a powerful tool for mechanistic elucidation. libretexts.orgwikipedia.orglibretexts.org In the context of azetidine synthesis via photo-induced copper-catalyzed radical annulation, deuterium labeling experiments were crucial in supporting the proposed mechanism. researchgate.net A key step in the proposed cascade was a 1,5-hydrogen atom transfer (HAT). When a substrate with deuterium at the benzylic position (the site of the proposed HAT) was used, the resulting azetidine product showed significant deuterium incorporation at the 3-position, confirming that the C-H bond at the benzylic position was indeed cleaved during the reaction. researchgate.net

Table 2: Deuterium Labeling Experiment in Azetidine Synthesis

| Substrate | Position of Deuterium Label | Product | Deuterium Incorporation in Product | Mechanistic Implication |

| Deuterated Tertiary Amine | Benzylic C-H position | 3-substituted azetidine | 63% D at the 3-position of the azetidine ring | Supports the proposed 1,5-hydrogen atom transfer (HAT) from the benzylic position. researchgate.net |

Note: Data is based on the findings from the photo-induced copper-catalyzed radical annulation to produce azetidines. researchgate.net

Radical Trapping Experiments: To confirm the presence of proposed radical intermediates, radical trapping experiments are performed. These involve adding a "radical trap" or "spin trap" to the reaction, a molecule that reacts rapidly with radicals to form a more stable, detectable adduct. nih.gov

TEMPO: 2,2,6,6-Tetramethylpiperidine-1-oxyl (TEMPO) is a stable radical that can efficiently trap carbon-centered radicals. In some studies on radical-mediated azetidine synthesis, the addition of TEMPO can suppress product formation, indirectly suggesting the involvement of radical intermediates. researchgate.net

PBN: In the development of a photocatalytic method for azetidine synthesis via strain-release, spin trapping experiments using N-tert-butyl-α-phenylnitrone (PBN) were conducted. chemrxiv.org Analysis of the reaction mixture by EPR spectroscopy revealed signals consistent with PBN adducts of both N-centered and S-centered radicals, providing direct evidence for the homolytic cleavage of the sulfonylimine precursor. chemrxiv.org

Table 3: Radical Trapping Experiments in Azetidine-Related Syntheses

| Reaction Type | Radical Trap Used | Intermediate Detected | Method of Detection | Reference |

| Photocatalytic Strain-Release | PBN | N-centered and S-centered radicals | EPR Spectroscopy | chemrxiv.org |

| Aziridine Group Transfer | PBN | N-aziridinyl radical | EPR Spectroscopy, Mass Spectrometry | nih.gov |

| Radical Cascade Cyclization | TEMPO | (Reaction inhibition) | Reaction Monitoring | researchgate.net |

Computational and Theoretical Chemistry of 3 Benzyl 3 Phenylazetidine and Azetidine Systems

Application of Density Functional Theory (DFT) in Mechanistic Investigations

Density Functional Theory (DFT) has become an indispensable tool for investigating the mechanisms of chemical reactions involving azetidine (B1206935) rings. researchgate.netmdpi.com By calculating the electronic structure of the molecules, DFT allows chemists to model reaction pathways, identify intermediates, and determine the energetics of these processes. This is particularly valuable for understanding the reactivity of strained four-membered rings like azetidine.

A critical aspect of mechanistic investigation is the identification and characterization of transition states (TS), which represent the highest energy point along a reaction coordinate. DFT calculations are highly effective for locating these transient structures and calculating their corresponding energy barriers (activation energies). youtube.comgithub.io For instance, in reactions involving the formation or ring-opening of azetidines, DFT can model the breaking and forming of bonds, providing a detailed picture of the reaction's progress. researchgate.netbeilstein-journals.orgnih.gov

Computational studies on related strained heterocycles, such as aziridines, have demonstrated the power of DFT in rationalizing reaction outcomes. These studies calculate the activation energies for different potential pathways, thereby predicting which reaction is kinetically favored. mdpi.com For example, in the photocycloaddition reactions to form azetidines, DFT calculations can map out the reaction profile, showing the energy changes from reactants to transition states and finally to products. researchgate.net The reliability of these calculated transition states is often verified by Intrinsic Reaction Coordinate (IRC) calculations, which ensure that the identified TS correctly connects the reactants and products. mdpi.com

The potential energy surface (PES) is a conceptual and mathematical landscape that maps the energy of a molecule or system of molecules as a function of its geometry. DFT is used to compute points on this surface, allowing for a comprehensive analysis of reaction pathways. mdpi.com For azetidine reactions, such as nucleophilic ring-opening or cycloadditions, the PES reveals all possible intermediates, transition states, and products. beilstein-journals.orgnih.govacs.org

By analyzing the PES, researchers can understand the factors that control regioselectivity and stereoselectivity. For example, in the formation of azetidines via cycloaddition, DFT calculations can show why certain isomers are formed preferentially by comparing the energies of the different transition states leading to each product. acs.org The analysis of the PES for the ring-opening of azetidinols, for instance, helps to understand how the release of ring strain facilitates the reaction. beilstein-journals.org

Quantum Chemical Characterization of Azetidine Ring Strain and Stability

The reactivity of azetidines is largely governed by their inherent ring strain. rsc.org Quantum chemical methods provide a robust framework for quantifying this strain and understanding its implications for molecular stability. acs.orgrsc.org The ring strain of azetidine is approximately 25.4 kcal/mol, a value that places it between the more strained aziridine (B145994) (27.7 kcal/mol) and the significantly less strained pyrrolidine (B122466) (5.4 kcal/mol). rsc.org

This substantial strain energy makes the azetidine ring susceptible to ring-opening reactions, as cleavage of a C-N or C-C bond relieves this strain. nih.govrsc.org Computational methods can calculate the strain energy by comparing the heat of formation of the cyclic molecule with that of a corresponding acyclic, strain-free reference compound. These calculations help rationalize the stability of azetidine derivatives; for instance, the introduction of certain substituents can either stabilize or destabilize the ring system. nih.gov Studies have shown that this ring strain can lead to undesired decomposition pathways, particularly under acidic conditions where protonation of the nitrogen atom facilitates intramolecular ring-opening. nih.gov

| Heterocycle | Ring Strain (kcal/mol) |

|---|---|

| Aziridine | ~27.7 |

| Azetidine | ~25.4 |

| Pyrrolidine | ~5.4 |

Electronic Structure Analysis of Azetidine Derivatives

Understanding the electronic structure of azetidine derivatives like 3-benzyl-3-phenylazetidine is key to predicting their chemical behavior. Computational methods offer a suite of tools for this purpose, providing insights into orbital interactions and charge distribution.

Frontier Molecular Orbital (FMO) theory is a cornerstone for explaining chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in many chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity).

The HOMO-LUMO energy gap is a critical parameter that indicates the chemical reactivity and stability of a molecule. researchgate.net A small HOMO-LUMO gap generally implies higher reactivity, as it is easier to excite an electron from the HOMO to the LUMO. For azetidine derivatives, DFT calculations can determine the energies and spatial distributions of these orbitals. researchgate.net This analysis helps predict how substituents, such as the benzyl (B1604629) and phenyl groups in this compound, affect the molecule's reactivity by altering the energies and shapes of the frontier orbitals. rsc.org

To gain a more detailed picture of reactivity, several computational analysis methods are employed to study the charge distribution within a molecule.

Molecular Electrostatic Potential (MEP): The MEP is a visualization of the electrostatic potential on the electron density surface of a molecule. uni-muenchen.dereadthedocs.io It provides a map of charge distribution, where regions of negative potential (typically colored red or yellow) indicate areas rich in electrons and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. researchgate.netrsc.org For an azetidine derivative, an MEP map would highlight the lone pair on the nitrogen atom as a region of negative potential, confirming its role as a nucleophilic and basic center. nih.gov

Natural Bond Orbital (NBO) Analysis: NBO analysis transforms the complex, delocalized molecular orbitals from a quantum calculation into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and antibonding orbitals. uni-muenchen.demolfunction.comwisc.edu This method provides detailed information about orbital interactions. wisc.edu For instance, it can quantify the delocalization of the nitrogen lone pair into adjacent antibonding orbitals (a hyperconjugation effect), which can impact the stability and basicity of the azetidine ring. nih.govjoaquinbarroso.com

Natural Population Analysis (NPA): As part of the NBO method, NPA calculates the partial charge on each atom in the molecule. uni-muenchen.de These charges offer a quantitative measure of the electron distribution and can be used to predict sites of reactivity. For this compound, NPA would quantify the negative charge on the nitrogen atom and the charge distribution across the phenyl and benzyl substituents, providing further insight into its reactive properties.

Computational Modeling of Stereoselectivity in Azetidine Synthesis and Reactions

Computational modeling has emerged as an indispensable tool for elucidating the origins of stereoselectivity in chemical reactions involving azetidines. Density Functional Theory (DFT) calculations, in particular, have been widely employed to analyze the transition states of various reactions, thereby predicting and explaining the observed stereochemical outcomes.

One area of significant research has been the application of computational models to predict the feasibility and outcome of reactions to form azetidines. For instance, researchers have utilized computational models to predict which alkene-oxime pairs would successfully react to form an azetidine via photocatalysis. mit.edu These models calculate the frontier orbital energies of the reactants to forecast their reactivity. mit.edu

In the context of stereoselective reactions, computational studies have been instrumental in understanding the aldol (B89426) reaction catalyzed by azetidine derivatives, such as 2-azetidine carboxylic acid. nih.gov DFT calculations have been used to analyze the structural differences between various catalysts and their transition states to pinpoint the key factors that lead to high stereoselectivity. nih.govresearchgate.net For example, the ring size of the azetidine catalyst influences the α and β angles, which in turn affects the stereochemical outcome of the reaction. nih.gov In one study, the 4-membered azetidine ring was found to have an α angle of 88° and a β angle of 132°. nih.gov While experimental results for the reaction of para-nitrobenzaldehyde with acetone (B3395972) showed higher selectivity with proline (76% ee) compared to azetidine-2-carboxylic acid (40%), computational models provided insights into the transition state geometries that favor certain conformations. nih.gov

The stereoselective functionalization of azetidines has also been investigated using computational methods. In the case of azetidine-borane complexes, calculations have supported experimental observations regarding their structure and reactivity. acs.orgfigshare.com These studies have shed light on the configurational stability of lithiated intermediates, which is crucial for understanding the stereoselectivity of the lithiation/electrophile trapping sequence. acs.orgfigshare.com

The following table summarizes the predicted stereoselectivity for an aldol reaction with different catalysts, as determined by computational studies.

| Catalyst | Predicted Stereoselectivity (% ee) |

|---|---|

| Proline | 68-69 |

| Azetidine-2-carboxylic acid | Similar to proline |

Investigation of Catalyst-Substrate Interactions in Azetidine Chemistry

The investigation of catalyst-substrate interactions through computational chemistry provides a molecular-level understanding of the reaction mechanisms in azetidine synthesis and functionalization. These studies are critical for the rational design of more efficient and selective catalysts.

DFT studies have been employed to understand the regioselectivity in the synthesis of azetidines. For example, in the La(OTf)₃-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines, computational studies suggested that the coordination of lanthanum(III) with the substrate and/or product was responsible for the observed difference in regioselectivity between cis- and trans-isomers. frontiersin.orgnih.gov Calculations of the transition states for cis-epoxy amines complexed with a dimethylamine-coordinated lanthanum(III) species showed that the transition state leading to the azetidine product was significantly lower in energy than that leading to the corresponding pyrrolidine, which was consistent with experimental results. nih.gov

Furthermore, computational investigations have delved into the mechanism of ring-closure in the formation of azetidines. DFT studies on simplified models have been used to estimate the activation energies for different cyclization pathways. researchgate.net Understanding these fundamental steps is crucial for optimizing reaction conditions and catalyst design.

The interaction between nucleophiles and azetidinium ions in ring-opening reactions has also been elucidated with the aid of DFT calculations. nih.gov These theoretical studies have helped to understand the parameters that govern the regioselectivity of these reactions, providing valuable information for the synthesis of polysubstituted linear amines. nih.gov

The following table provides a summary of computational methods used to investigate catalyst-substrate interactions in azetidine chemistry.

| Reaction Type | Computational Method | Key Finding |

|---|---|---|

| La(OTf)₃-catalyzed intramolecular aminolysis | DFT | Lanthanum(III) coordination to substrate/product dictates regioselectivity. frontiersin.orgnih.gov |

| Photocatalytic azetidine synthesis | Computational modeling of frontier orbital energies | Prediction of reactive alkene-oxime pairs. mit.eduthescience.dev |

| Azetidine ring-closure | DFT on simplified models | Estimation of activation energies for cyclization. researchgate.net |

| Nucleophilic ring-opening of azetidiniums | DFT | Understanding parameters governing regioselectivity. nih.gov |

Synthetic Utility and Future Directions for 3 Benzyl 3 Phenylazetidine in Organic Synthesis

3-Benzyl-3-phenylazetidine as a Key Building Block in Multi-Step Syntheses

The utility of 3-substituted azetidines, including this compound, as foundational intermediates in multi-step syntheses is a growing area of interest. The inherent ring strain of the azetidine (B1206935) core can be strategically harnessed to drive subsequent reactions, allowing for the construction of more elaborate molecules. While specific multi-step syntheses originating directly from this compound are not extensively detailed in the provided results, the principles of using functionalized azetidines as key intermediates are well-established. For instance, the synthesis of complex molecules often involves the sequential addition of functional groups and the formation of new rings, where the azetidine moiety can act as a rigid core or a reactive intermediate. The linkage of individual reactions into multi-step sequences in a continuous flow process is a modern approach to complex molecule synthesis, which can improve efficiency and reduce waste. syrris.jp This methodology could be applied to syntheses starting from this compound to create more complex products in a streamlined manner. syrris.jp

Utilization in the Construction of Complex Heterocyclic Scaffolds

The this compound scaffold is a valuable starting point for the synthesis of more complex heterocyclic systems. The reactivity of the azetidine ring allows for various transformations, including ring-opening reactions, ring expansions, and annulation strategies to build fused or spirocyclic architectures. For example, transition metal-catalyzed reactions have become indispensable for constructing complex molecules, offering broad functional group tolerance and high efficiency. nih.gov One can envision palladium-catalyzed cross-coupling reactions involving a functionalized this compound to introduce further complexity. Additionally, strategies like copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), or "click chemistry," can be employed to link the azetidine core to other heterocyclic units, thereby generating novel and diverse molecular frameworks. nih.gov The inherent strain of the azetidine ring can also be exploited in strain-release-driven transformations to access larger heterocyclic systems that would be challenging to synthesize through other methods.

Role of Azetidine Derivatives in the Preparation of Non-Natural Amino Acids and Peptidomimetics

Azetidine derivatives are increasingly being incorporated into non-natural amino acids and peptidomimetics to introduce conformational constraints and improve biological properties. nih.govnih.gov Azetidine-2-carboxylic acid, an analogue of proline, is a key building block in this context. nih.gov While this compound is not a direct amino acid analogue, its derivatives can be envisioned as components of larger peptidomimetic structures.